
1-(3-Methyl-1H-indol-5-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-1H-indol-5-yl)ethan-1-amine, also known as 5-MeO-DMT, is a naturally occurring psychedelic substance found in various plants and animals. It is structurally related to the tryptamine family and is a member of the indole alkaloid group. 5-MeO-DMT has a long history of use in traditional shamanic ceremonies, particularly in South America, as a powerful entheogen. In recent years, it has gained increasing popularity among recreational users due to its psychedelic effects.
Mécanisme D'action
1-(3-Methyl-1H-indol-5-yl)ethan-1-amine acts as a serotonin receptor agonist, meaning that it binds to and activates serotonin receptors in the brain. It is thought to act primarily on the 5-HT2A serotonin receptor, although it is also known to bind to other serotonin receptors, such as the 5-HT1A and 5-HT2C receptors. Activation of these receptors is thought to be responsible for the psychedelic effects of this compound.
Biochemical and Physiological Effects
The effects of this compound on the body are largely due to its action on serotonin receptors. Activation of these receptors leads to an increase in the release of serotonin, which is associated with feelings of euphoria, increased sensory perception, and altered states of consciousness. In addition, this compound has been shown to increase levels of dopamine, which is associated with feelings of pleasure and reward.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine in laboratory experiments is that it is a relatively safe and non-toxic compound. It has a relatively low toxicity profile and is not known to cause any serious side effects. However, it is important to note that this compound is a Schedule I controlled substance in the United States, so it is important to take the necessary precautions when working with this compound in a laboratory setting.
Orientations Futures
There are a number of potential future directions for research on 1-(3-Methyl-1H-indol-5-yl)ethan-1-amine. These include further investigation into its potential therapeutic benefits, such as its potential to treat depression, anxiety, and addiction. Additionally, further research could be conducted into its potential to induce mystical-type experiences and its potential to treat cluster headaches. Finally, further research could be conducted into its potential to treat post-traumatic stress disorder (PTSD).
Méthodes De Synthèse
1-(3-Methyl-1H-indol-5-yl)ethan-1-amine can be synthesized in a laboratory setting using a variety of methods. The most common method is the reductive alkylation of tryptamine with formaldehyde in the presence of a strong base such as sodium hydroxide or potassium hydroxide. This reaction produces a crude mixture of this compound and other byproducts which must be purified by chromatography or other methods. Other methods for synthesizing this compound include the reaction of tryptamine with an alkyl halide in the presence of a base, as well as the reaction of indole with an alkyl halide in the presence of a base.
Applications De Recherche Scientifique
1-(3-Methyl-1H-indol-5-yl)ethan-1-amine has been the subject of research in a variety of scientific fields, including neuroscience, pharmacology, and psychiatry. It has been studied for its potential therapeutic benefits in treating depression, anxiety, and addiction. In addition, it has been studied as a potential treatment for cluster headaches, as well as for its potential to induce mystical-type experiences. Furthermore, it has been studied as a potential treatment for post-traumatic stress disorder (PTSD).
Propriétés
IUPAC Name |
1-(3-methyl-1H-indol-5-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-7-6-13-11-4-3-9(8(2)12)5-10(7)11/h3-6,8,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDUPHYYPOGHAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)C(C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

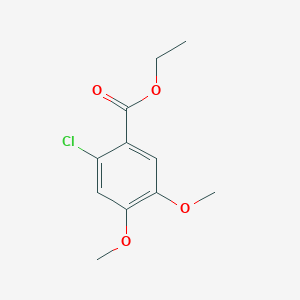
![2-Amino-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B6357887.png)
![Methyl 5-hydroxyisoxazolo[4,5-b]pyrazine-3-carboxylate](/img/structure/B6357893.png)


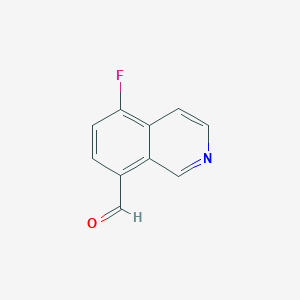
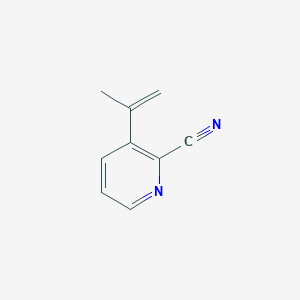
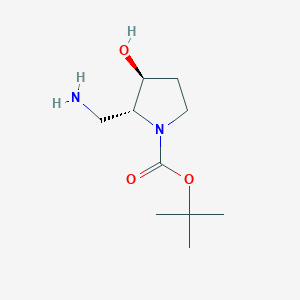

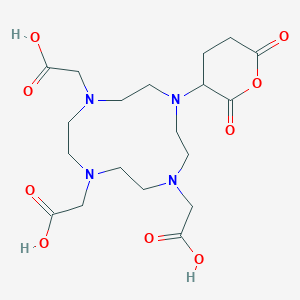
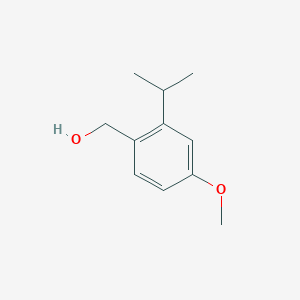

![(4S,5S)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B6357977.png)
